Arprinocid
Overview
Description
Arprinocid is a chemical compound known for its use as a coccidiostat, which is a substance that inhibits the growth of coccidia parasites. It is primarily used in veterinary medicine to treat and prevent coccidiosis in poultry. The compound is a purine analogue with the chemical formula C₁₂H₉ClFN₅ and a molecular weight of 277.68 g/mol .
Mechanism of Action
Target of Action
Arprinocid is primarily used as an anticoccidial agent, meaning it is effective against various species of coccidia, a group of protozoan parasites . The primary target of this compound is the parasite Eimeria tenella, which causes coccidiosis in chickens .
Mode of Action
This compound’s mode of action is unique and involves its interaction with cytochrome P-450 . This compound-l-N-oxide, a metabolite of this compound, binds directly to cytochrome P-450 . This interaction suggests that cytochrome P-450 mediated microsomal metabolism involving this compound-l-N-oxide is part of the mechanism of anticoccidial action of the drug .
Biochemical Pathways
The biochemical pathways affected by this compound involve the destruction of the endoplasmic reticulum, leading to cell death . This effect is primarily seen through cellular vacuole formation from dilation of rough endoplasmic reticulum structures .
Result of Action
The result of this compound’s action is the death of the coccidia parasites . This is achieved through the destruction of the endoplasmic reticulum, leading to cell death . The drug’s toxic effect on cells, reflected primarily through cellular vacuole formation, is also observed in Eimeria tenella merozoites treated with the drug .
Action Environment
The environment in which this compound acts is primarily the host organism, such as chickens in the case of Eimeria tenella infection . Environmental factors that could influence this compound’s action, efficacy, and stability include the host’s health status, diet, and co-administration with other drugs.
Biochemical Analysis
Biochemical Properties
Arprinocid is a purine analogue, which means it can interact with various enzymes, proteins, and other biomolecules involved in purine metabolism
Cellular Effects
This compound has shown significant activity against parasites such as Eimeria tenella . It has been observed to cause morphological alterations during the development of the second-generation schizont, resulting in a reduction in the number of second-generation merozoites . This suggests that this compound may influence cell function by affecting cellular processes involved in parasite development .
Molecular Mechanism
It is known that neither this compound nor its liver microsomal metabolite this compound-l-N-oxide binds to calf thymus DNA . Neither compound showed an effect on the synthesis of DNA, RNA, or proteins in HeLa cells
Temporal Effects in Laboratory Settings
In laboratory settings, medication of chicks with this compound resulted in decreased oocyst production and oocyst sporulation . This suggests that the effects of this compound can change over time, possibly due to the drug’s stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effectiveness of this compound was found to be dose-dependent . It was effective at doses of 50 and 25 mg/kg/day, but not at 12.5 mg/kg/day . This suggests that the effects of this compound can vary with different dosages, and there may be a threshold effect observed in these studies .
Metabolic Pathways
As a purine analogue, it is likely that this compound interacts with enzymes or cofactors involved in purine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Arprinocid can be synthesized through a series of chemical reactions involving the introduction of a chloro and fluoro substituent on a benzyl group, followed by its attachment to a purine ring. The synthesis typically involves the following steps:
Chlorination and Fluorination: The benzyl group is chlorinated and fluorinated to form 2-chloro-6-fluorobenzyl chloride.
Purine Ring Formation: The chlorinated and fluorinated benzyl chloride is then reacted with a purine derivative to form the final compound, 9-(2-chloro-6-fluorobenzyl)-9H-purin-6-amine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: Arprinocid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its N-oxide derivative.
Reduction: The compound can be reduced under specific conditions to remove the chloro or fluoro substituents.
Substitution: this compound can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Dechlorinated or defluorinated derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
Arprinocid has several scientific research applications, including:
Comparison with Similar Compounds
Halofuginone: Another coccidiostat used in veterinary medicine.
Diclazuril: A benzeneacetonitrile derivative with anticoccidial activity.
Toltrazuril: A triazinone derivative used to treat coccidiosis in various animals.
Comparison:
Uniqueness: Arprinocid is unique due to its purine analogue structure, which allows it to specifically target the purine metabolism pathways in coccidia parasites.
Mechanism of Action: Unlike halofuginone and diclazuril, which primarily inhibit DNA synthesis, this compound disrupts the endoplasmic reticulum function through cytochrome P-450 binding.
This compound stands out among coccidiostats for its unique mechanism of action and high efficacy in treating coccidiosis in poultry.
Properties
IUPAC Name |
9-[(2-chloro-6-fluorophenyl)methyl]purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNOSFRRMHNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057773 | |
Record name | Arprinocid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55779-18-5 | |
Record name | Arprinocid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55779-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arprinocid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arprinocid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arprinocide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARPRINOCID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0XTA8ZUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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